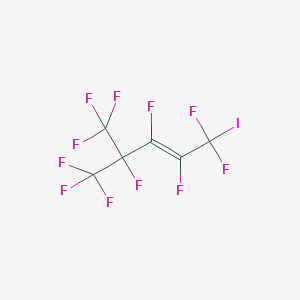

(E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene is a useful research compound. Its molecular formula is C6F11I and its molecular weight is 407.9511052. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound's IUPAC name is (2E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene with a molecular formula of C6F11I and a molecular weight of approximately 407.95 g/mol . The presence of multiple fluorine atoms significantly alters the compound's reactivity and interaction with biological systems.

Mechanisms of Biological Activity

Fluorination can enhance the metabolic stability of compounds by making them less susceptible to enzymatic degradation. The C–F bond is more resistant to oxidative metabolism compared to C–H bonds. This property can lead to increased bioavailability and prolonged action of the compound within biological systems .

Antimicrobial Activity

Fluorinated compounds have been shown to exhibit significant antimicrobial properties. Studies indicate that fluorinated derivatives can inhibit bacterial growth by interfering with metabolic pathways . For instance, similar fluorinated compounds have demonstrated potency against various strains of bacteria and fungi.

Cytotoxic Effects

Research on fluorinated glucose analogs has revealed their potential in cancer therapy. These compounds can inhibit glycolysis in cancer cells, leading to reduced energy supply and subsequent cell death. The cytotoxic effects observed in studies involving fluorinated derivatives suggest that this compound may also exhibit similar properties .

Case Studies

Several studies have investigated the biological activity of fluorinated compounds:

- Study on Fluorinated Derivatives : A study focused on various fluorinated derivatives found that specific substitutions could enhance cytotoxicity against glioblastoma cells. The results indicated a significant reduction in cell viability at lower concentrations of these compounds .

- Antimicrobial Efficacy : Research examining the antimicrobial properties of fluorinated compounds showed effective inhibition against resistant strains such as MRSA. The minimum inhibitory concentrations (MIC) were notably lower for fluorinated variants compared to their non-fluorinated counterparts .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C6F11I |

| Molecular Weight | 407.95 g/mol |

| IUPAC Name | (2E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene |

| Antimicrobial Activity | Effective against MRSA |

| Cytotoxicity | Significant against glioblastoma |

科学的研究の応用

Synthesis and Catalytic Properties

The compound plays a significant role in the synthesis of perfluorinated compounds and their derivatives. It has been utilized in catalytic processes where its unique reactivity and stability are advantageous. For example:

- Catalytic Oxidation : The synthesis of perfluorinated corroles demonstrates the compound's effectiveness in catalyzing oxidation reactions of alkenes. These reactions are critical for producing valuable chemical intermediates and fine chemicals .

Polymerization and Material Science

In material science, (E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene is explored for its potential in developing advanced materials:

- Fluoropolymers : The compound is involved in the synthesis of semifluorinated iodo–ene polymers through mild iodo–ene polymerization processes. These polymers exhibit improved processability and functionalization compared to traditional fluoropolymers, bridging gaps between perfluorocarbons and advanced materials .

Fluorine Chemistry and Stereoselective Synthesis

The compound's utility extends to stereoselective synthesis in organic chemistry:

- Synthesis of Fluorinated Structures : It has been used in the stereoselective synthesis of complex fluorinated structures such as (E)-octafluoro-1,3,5-hexatriene. This application highlights its importance in creating specialized fluorinated organic molecules crucial for various chemical industries .

Chemical Reactions and Mechanisms

Research into the chemical behavior of this compound under various conditions provides insights into its stability and reaction mechanisms:

- Isomerization Studies : Investigations into the isomerization reactions involving gem-bis-trifluoromethyl olefins have revealed vital information regarding the stability of fluorinated compounds. Understanding these mechanisms is essential for developing new chemical processes and materials .

Case Studies

| Application Area | Study Description | Key Findings |

|---|---|---|

| Catalysis | Synthesis of perfluorinated corroles | Demonstrated remarkable reactivity and stability in catalytic oxidation reactions . |

| Material Science | Development of semifluorinated iodo–ene polymers | Improved processability and functionalization over traditional fluoropolymers . |

| Organic Chemistry | Stereoselective synthesis of (E)-octafluoro-1,3,5-hexatriene | Valuable for producing specialized fluorinated organic molecules . |

| Chemical Mechanisms | Isomerization reaction studies of gem-bis-trifluoromethyl olefins | Insights into the stability and mechanisms of fluorinated compounds . |

特性

IUPAC Name |

(E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F11I/c7-1(2(8)4(10,11)18)3(9,5(12,13)14)6(15,16)17/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZGOHYMGKSXBU-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)I)F)(C(C(F)(F)F)(C(F)(F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)I)\F)(\C(C(F)(F)F)(C(F)(F)F)F)/F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F11I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694127 |

Source

|

| Record name | (2E)-Perfluoro-1-iodo-4-methylpent-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120695-78-5 |

Source

|

| Record name | (2E)-Perfluoro-1-iodo-4-methylpent-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。